EGFR vs. PI3K In Silico Docking Score Divergence: Picfeltarraenin IB Compared to Picfeltarraenin IA and ZSTK474
In a direct head-to-head in silico molecular docking study using the PLANTS program with EGFR (PDB: 1M17) and PI3K (PDB: 3DBS) crystal structures, picfeltarraenin IB exhibited a stronger predicted binding affinity for EGFR (docking score −104.6410) compared to both picfeltarraenin IA (−101.7930) and the reference PI3K inhibitor ZSTK474 (−91.7920). Conversely, for PI3K, IB showed the weakest predicted binding (−87.7705) among the three compounds, with IA scoring −90.6176 and ZSTK474 scoring −94.7491 [1]. This represents a target preference inversion: IB favors EGFR over PI3K, whereas IA and ZSTK474 favor PI3K. The differential is most pronounced for EGFR, where IB outperforms IA by approximately 2.8 docking score units.
| Evidence Dimension | In silico docking score (PLANTS program) against EGFR and PI3K crystal structures |
|---|---|
| Target Compound Data | Picfeltarraenin IB: EGFR docking score −104.6410; PI3K docking score −87.7705 |
| Comparator Or Baseline | Picfeltarraenin IA: EGFR −101.7930, PI3K −90.6176; ZSTK474 (reference): EGFR −91.7920, PI3K −94.7491 |
| Quantified Difference | IB vs. IA for EGFR: Δ −2.848 (IB more favorable); IB vs. IA for PI3K: Δ +2.8471 (IA more favorable). IB vs. ZSTK474 for EGFR: Δ −12.849 (IB more favorable). |
| Conditions | In silico; PLANTS docking software with Yasara visualization; EGFR PDB ID 1M17; PI3K PDB ID 3DBS; ligand structures generated by Marvin Sketch |
Why This Matters
Researchers investigating EGFR-predominant signaling in cancer models should select IB over IA based on its superior predicted EGFR engagement, while IA is more appropriate for PI3K-focused studies.
- [1] Hasibuan PAZ, Satria D, Harahap U, Silalahi J. In Silico Analysis of Picfeltarraenin IA and IB as Potential PI3K and EGFR Inhibitor. Der Pharma Chemica. 2016;8(19):666-670. View Source
